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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B1676993

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for BOC-
NH-PEG2-propene, a bifunctional linker commonly utilized in the development of Proteolysis
Targeting Chimeras (PROTACS). This document details the expected spectroscopic
characteristics based on the analysis of its constituent functional groups and includes a
representative experimental protocol for its synthesis.

Chemical Structure and Properties

BOC-NH-PEG2-propene, also known as tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate, is a
molecule that incorporates a Boc-protected amine, a hydrophilic diethylene glycol (PEG2)
spacer, and a terminal propene (allyl) group. This unique combination of functionalities makes it
a valuable tool in bioconjugation and drug discovery, particularly for linking a target protein
binder and an E3 ligase ligand in a PROTAC.

Property Value

Molecular Formula C12H23NOa4

Molecular Weight 245.32 g/mol

Appearance Colorless to light yellow oil

Solubility Soluble in most organic solvents (e.g., DCM,

THF, Ethyl Acetate)
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Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
BOC-NH-PEG2-propene. These values are based on typical chemical shifts and absorption
frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Spectroscopy Data

Solvent: CDCls, Reference: TMS at 0.00 ppm

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~5.90 ddt 1H -CH=CH:
~5.25 dqg 1H -CH=CHH (trans)
~5.17 dq 1H -CH=CHH (cis)
~4.02 dt 2H -O-CH2-CH=CH:
-O-CH2-CH2-O-CHa-
~3.65 - 3.55 m 8H
CH2-NH-
~3.25 q 2H -CH2-NH-Boc
~1.44 s 9H -C(CHs)s

13C NMR (Carbon NMR) Spectroscopy Data

Solvent: CDCIz
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Chemical Shift (6, ppm)

Assignment

~156.0 C=0 (Carbamate)

~134.8 -CH=CH:

~117.2 -CH=CH:z

~79.0 -C(CHs)3

~72.2 -O-CH2-CH=CH:

~70.8 -O-CH2-CH2-O-

~70.2 -O-CH2-CH2-O-

~70.0 -O-CH2-CH2-NH-

~40.5 -CH2-NH-Boc

~28.4 -C(CHs)3
Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3350 Medium, Broad N-H Stretch (Carbamate)

~3080 Medium =C-H Stretch (Vinylic)

~2975, 2930, 2870 Strong C-H Stretch (Aliphatic)

~1710 Strong C=0 Stretch (Carbamate)

~1645 Medium C=C Stretch (Alkene)

~1510 Strong N-H Bend (Amide 1)

~1100 Strong C-O Stretch (Ether)

~990, 920 Medium =C-H Bend (Out-of-plane)

Mass Spectrometry (MS)
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mlz lon

246.17 [M+H]*
268.15 [M+Na]*
190.11 [M - CaHoOJ*
146.11 [M - Boc+H]*

Experimental Protocols

A representative synthesis of BOC-NH-PEG2-propene involves the Williamson ether
synthesis, where a Boc-protected amino-PEG-alcohol is reacted with an allyl halide.

Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate
e Materials:
o tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
o Sodium hydride (60% dispersion in mineral oil)
o Allyl bromide
o Anhydrous Tetrahydrofuran (THF)
o Saturated agueous ammonium chloride (NH4Cl)
o Brine
o Anhydrous magnesium sulfate (MgSOa)
o Ethyl acetate
o Hexanes

e Procedure:
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o To a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF
at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq) is
added portion-wise.

o The reaction mixture is stirred at 0 °C for 30 minutes.
o Allyl bromide (1.5 eq) is added dropwise to the suspension at 0 °C.
o The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

o The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl
solution at 0 °C.

o The mixture is extracted with ethyl acetate (3 x volumes).

o The combined organic layers are washed with water and brine, dried over anhydrous
MgSOa, filtered, and concentrated under reduced pressure.

o The crude product is purified by flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford the pure BOC-NH-PEG2-propene as a
colorless oil.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for
the characterization of BOC-NH-PEG2-propene.

Figure 1. Chemical Structure of BOC-NH-PEG2-propene
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Figure 2. Experimental Workflow for Spectroscopic Analysis
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Figure 2. Workflow for Synthesis and Spectroscopic Analysis

 To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of BOC-
NH-PEGZ2-propene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676993#spectroscopic-data-nmr-ir-mass-spec-of-
boc-nh-peg2-propene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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